Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide
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Overview
Description
Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide is a complex organic compound that features a piperidine ring, a nitro group, and a sulfanium iodide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring can be synthesized through cyclization reactions involving suitable precursors. The nitro group is introduced via nitration reactions, and the acetylation step follows to attach the acetyl group. Finally, the sulfanium iodide moiety is introduced through a reaction with dimethyl sulfide and iodine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfanium iodide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfanium compounds.
Scientific Research Applications
Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules. The sulfanium iodide moiety can facilitate the formation of reactive intermediates, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidine itself or substituted piperidines.
Nitro Compounds: Compounds containing nitro groups, such as nitrobenzene or nitropyridine.
Sulfanium Compounds: Compounds containing sulfanium groups, such as sulfanium chloride or sulfanium bromide.
Uniqueness
Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62746-19-4 |
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Molecular Formula |
C11H19IN2O4S |
Molecular Weight |
402.25 g/mol |
IUPAC Name |
dimethyl-[2-(2-nitro-2-piperidin-2-ylideneacetyl)oxyethyl]sulfanium;iodide |
InChI |
InChI=1S/C11H18N2O4S.HI/c1-18(2)8-7-17-11(14)10(13(15)16)9-5-3-4-6-12-9;/h3-8H2,1-2H3;1H |
InChI Key |
DCSVVVHOQUCIRM-UHFFFAOYSA-N |
Canonical SMILES |
C[S+](C)CCOC(=O)C(=C1CCCCN1)[N+](=O)[O-].[I-] |
Origin of Product |
United States |
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